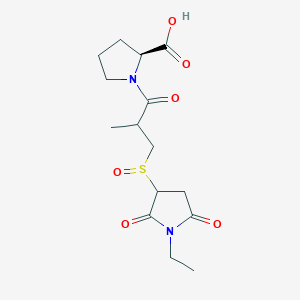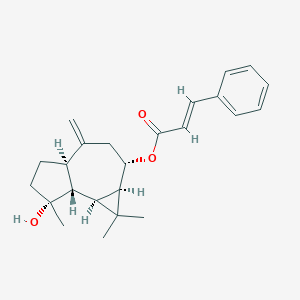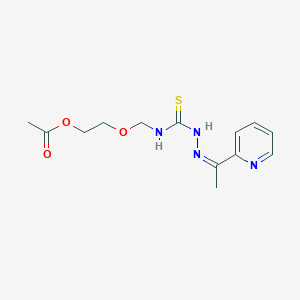
N-Methyl-1-phenylbutan-1-amine
Descripción general
Descripción
N-Methyl-1-phenylbutan-1-amine is an organic compound belonging to the class of phenylethylamines. It is characterized by a phenyl group attached to a butan-1-amine structure, with a methyl group substituting one of the hydrogen atoms on the nitrogen atom. This compound is of interest due to its structural similarity to other biologically active amines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Methyl-1-phenylbutan-1-amine can be synthesized through several methods. One common approach involves the reductive amination of 1-phenyl-1-butanone with methylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
Industrial production of this compound often involves similar reductive amination processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-1-phenylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or oximes under specific conditions.
Reduction: It can be reduced to secondary amines using reducing agents like lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride can facilitate substitution reactions.
Major Products
The major products formed from these reactions include imines, secondary amines, and various substituted derivatives depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
N-Methyl-1-phenylbutan-1-amine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-Methyl-1-phenylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as a substrate for enzymes like amine dehydrogenases, facilitating reductive amination reactions . The compound’s effects are mediated through its binding to these targets, influencing various biochemical pathways .
Comparación Con Compuestos Similares
N-Methyl-1-phenylbutan-1-amine can be compared to other phenylethylamines, such as:
N-Methyl-2-phenylpropan-1-amine (phenpromethamine): Similar in structure but with different pharmacological properties.
2-Phenylpropan-1-amine (β-methylphenylethylamine): Another structurally related compound with distinct biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interactions with biological targets .
Propiedades
IUPAC Name |
N-methyl-1-phenylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-3-7-11(12-2)10-8-5-4-6-9-10/h4-6,8-9,11-12H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJATMCXDSVSGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60568419 | |
| Record name | N-Methyl-1-phenylbutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60568419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100054-18-0 | |
| Record name | N-Methyl-1-phenylbutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60568419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Naphtho[1,2-d]thiazol-2(1H)-one (9CI)](/img/structure/B12605.png)



![Methyl (4R)-4-[(5R,8R,9S,10S,13R,14S,17R)-3-[(5R,8R,9S,10R,13R,14S,17R)-17-[(2R)-5-methoxy-5-oxopentan-2-yl]-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-4-yl]-10,13-dimethyl-7,12-dioxo-2,5,6,8,9,11,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12616.png)
![(6R)-6-[(1S,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-azido-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B12621.png)
